molecular formula C8H10ClF2N B2679992 (2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride CAS No. 2567495-43-4

(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride

Cat. No.: B2679992
CAS No.: 2567495-43-4
M. Wt: 193.62
InChI Key: CZBIDEYRDLNFQV-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H9F2N·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-methylphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluoro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.

    Hydrochloride Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

In an industrial setting, the production of (2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluoro-4-methylbenzylamine): Similar structure but without the hydrochloride salt.

    (2,3-Difluoro-4-methylphenyl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

    (2,3-Difluoro-4-methylphenyl)propanamine: Similar structure with a propyl group instead of a methyl group.

Uniqueness

(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride is unique due to the specific positioning of the fluorine atoms and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and pharmaceutical applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5-2-3-6(4-11)8(10)7(5)9;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBIDEYRDLNFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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